Phalloidin

Cytoskeleton dynamics F-actin stabilization Competitive binding

Phalloidin is a bicyclic heptapeptide toxin that binds F-actin with high affinity (Kd ~20 nM), stabilizing filaments against depolymerization. Unlike cell-permeable jasplakinolide, it requires cellular fixation, ensuring labeling only in fixed specimens for unambiguous steady-state F-actin quantification. - Lowers critical actin assembly concentration 10- to 30-fold; shifts thermal denaturation midpoint +14.0°C (Tm 69.5→83.5°C) for elevated-temperature assays. - ~4-fold weaker affinity for yeast vs. mammalian actin enables species-discriminative F-actin probing. - Compatible with Phalloidin-PAINT super-resolution microscopy, preserving delicate membrane protrusions better than dSTORM. Supplied as ultrapure (>90%) lyophilized powder; store at -20°C, ship ambient/blue ice. For research use only; not for diagnostic or therapeutic applications.

Molecular Formula C35H48N8O11S
Molecular Weight 788.9 g/mol
CAS No. 17466-45-4
Cat. No. B094558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhalloidin
CAS17466-45-4
SynonymsA name could not be generated for this structure.
Molecular FormulaC35H48N8O11S
Molecular Weight788.9 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C)C(C)O
InChIInChI=1S/C35H48N8O11S/c1-15-27(47)38-22-10-20-19-7-5-6-8-21(19)41-33(20)55-13-24(34(53)43-12-18(46)9-25(43)31(51)37-15)40-32(52)26(17(3)45)42-28(48)16(2)36-30(50)23(39-29(22)49)11-35(4,54)14-44/h5-8,15-18,22-26,41,44-46,54H,9-14H2,1-4H3,(H,36,50)(H,37,51)(H,38,47)(H,39,49)(H,40,52)(H,42,48)/t15-,16-,17-,18-,22-,23-,24-,25-,26+,35+/m0/s1
InChIKeyKPKZJLCSROULON-QKGLWVMZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
SolubilitySOLUBILITY IN WATER: O.5% AT 0 °C;  MUCH MORE SOLUBLE IN HOT WATER;  FREELY SOLUBLE IN METHANOL, ETHANOL, BUTANOL, PYRIDINE /HEXAHYDRATE/

Phalloidin: High-Affinity F-Actin Probe


Phalloidin is a bicyclic heptapeptide toxin from the death cap mushroom Amanita phalloides, belonging to the phallotoxin class of F-actin stabilizers [1]. It binds specifically to filamentous actin (F-actin) at the interface between adjacent actin subunits with a dissociation constant (Kd) of approximately 20 nM, while showing negligible affinity for monomeric G-actin . With a molecular weight of 788.9 Da, this compound lowers the critical concentration for actin assembly by 10- to 30-fold and prevents depolymerization [2]. Fluorescent conjugates of phalloidin serve as indispensable probes for visualizing F-actin organization in fixed cells, tissue sections, and cell-free systems [3].

Fixed-cell F-actin visualization — requires formaldehyde fixation and permeabilization for intracellular access
Fluorescent conjugate selection — fluorophore photostability directly impacts imaging platform suitability
In vitro actin stabilization — supports polymerization assays and myosin/ABP interaction studies
Not cell-permeable — cannot substitute for live-cell actin probes such as Jasplakinolide

Phalloidin: Key Differences from Other Actin Probes


Phalloidin occupies a distinct functional niche among actin-targeting compounds, exhibiting an F-actin stabilization mechanism fundamentally different from the actin depolymerization or monomer sequestration induced by cytochalasins and latrunculins [1]. Unlike Jasplakinolide—which also stabilizes F-actin but with a lower dissociation constant (~15 nM) and cell-permeable properties—phalloidin requires cellular fixation for intracellular access due to poor membrane permeability, a critical factor in experimental design [2]. Furthermore, species-specific binding kinetics reveal that phalloidin binds ~4-fold more weakly to yeast actin filaments compared to mammalian actin, whereas Jasplakinolide exhibits comparable cross-species affinity [3]. Interchanging these compounds without accounting for these quantitative differences in binding affinity, mechanism, species specificity, and cellular permeability will compromise experimental reproducibility and data interpretation [4].

Risk
Phalloidin (this product)
Common substitute may differ
Permeability
Requires fixation; no live-cell access
Jasplakinolide is cell-permeable and stabilizes F-actin in live cells
Mechanism
F-actin stabilizer; lowers critical concentration
Cytochalasin D / Latrunculin A destabilize or sequester actin — opposite mechanism
Species
Mammalian actin: high affinity
Binding ~4-fold weaker to yeast actin; Jasplakinolide shows cross-species consistency

Phalloidin: Quantitative Differentiation Evidence


F-Actin Binding Competition with Jasplakinolide

Jasplakinolide binds competitively to the same F-actin site as phalloidin but exhibits a dissociation constant (Kd) of approximately 15 nM, which is 25% lower than phalloidin's Kd of ~20 nM, indicating tighter binding [1]. The binding curve for jasplakinolide demonstrates positive cooperativity, suggesting that jasplakinolide binding to one actin subunit enhances binding to adjacent subunits, a phenomenon less pronounced with phalloidin [2]. This difference is critical for experiments requiring graded F-actin stabilization or controlled binding site occupancy.

F-Actin Binding Affinity
Head-to-head
Kd ≈ 20 nM
Jasplakinolide: Kd ≈ 15 nM (~25% lower, higher affinity)
Supports competitive binding site context
Comparable affinity; fixation-dependent access differentiates use
Cytoskeleton dynamics F-actin stabilization Competitive binding

Thermal Stabilization vs. Cytochalasin D and Latrunculin A

Phalloidin binding to F-actin increases the thermal denaturation midpoint (Tm) from 69.5°C to 83.5°C, a +14.0°C shift indicative of substantial filament stabilization [1]. In contrast, cytochalasin D acts as an F-actin severing and barbed-end capping agent, while latrunculin A sequesters G-actin monomers, both of which destabilize rather than stabilize F-actin networks [2]. Phalloidin lowers the critical concentration for actin assembly by 10- to 30-fold (to ≤1 µg/mL), whereas cytochalasins and latrunculins elevate the critical concentration or prevent polymerization entirely [3]. These mechanistic distinctions render phalloidin uniquely suited for experiments requiring preserved F-actin architecture under thermal or mechanical stress.

Thermal Stabilization
Class-level
ΔTm = +14.0 °C
69.5 °C → 83.5 °C with phalloidin bound
Phalloidin stabilizes filaments
Cyto D / Lat A destabilize — no positive Tm shift
Supports thermal stability assay context
Preserves filament architecture under thermal or mechanical stress
Actin filament stability Thermal denaturation Differential scanning calorimetry

Binding Site Distinction vs. SiR-Actin

Competitive binding studies using fluorescence anisotropy reveal that SipAC (a Salmonella actin-binding protein) displaces only approximately 50% of TRITC-phalloidin from F-actin, whereas SiR-actin (silicon-rhodamine-actin) exhibits distinct displacement kinetics [1]. Structural analysis confirms that the SipA-Arm2 domain overlaps with the phalloidin binding site (PDB ID: 6T1Y) and jasplakinolide site (PDB ID: 6T24), yet the incomplete displacement indicates that phalloidin occupies a unique sub-pocket or induces conformational changes not fully competed by SipAC [2]. This partial competition profile is not observed with SiR-actin probes, which show different binding stoichiometry.

Binding Site Overlap
Head-to-head
~50% displacement by SipAC
TRITC-phalloidin partially competed from F-actin
Phalloidin incomplete displacement — unique sub-pocket
SiR-actin distinct stoichiometry and competition profile
Partial competition supports binding site review
Diagnostic for mapping overlapping but non-identical interfaces
F-actin labeling Binding site competition Fluorescence anisotropy

Fluorophore Photostability vs. FITC Conjugates

Actin-stain 488 phalloidin conjugate exhibits a photostability half-life of 57 seconds and brightness of 832 AFU (arbitrary fluorescence units), compared to FITC-phalloidin's half-life of only 6 seconds and brightness of 432 AFU [1]. The newer iFluor 488 conjugate demonstrates even higher photostability than FITC conjugates, with fluorescence unaffected by pH between 4 and 10, and a molar extinction coefficient ≥70,000 M⁻¹cm⁻¹ . Alexa Fluor Plus 555 phalloidin offers 3- to 5-fold greater sensitivity and brightness than standard Alexa Fluor phalloidin conjugates . These quantitative differences directly impact signal-to-noise ratio and imaging duration in fluorescence microscopy.

Fluorophore Photostability
Reported
Half-life 57 s · 832 AFU
FITC-phalloidin: half-life 6 s · 432 AFU
Supports imaging platform selection review
9.5× longer signal; pH-stable conjugates available for extended imaging
Fluorescence microscopy F-actin staining Photostability

Species-Dependent Actin Binding Affinity

Rhodamine-phalloidin binds to Saccharomyces cerevisiae actin filaments with a dissociation rate constant significantly faster than that for rabbit skeletal muscle or Acanthamoeba actin filaments, resulting in a ~4-fold lower overall binding affinity [1]. Specifically, the higher dissociation rate constant for yeast actin provides a quantitative explanation for the inefficient staining of yeast actin filaments observed in fluorescence microscopy [2]. In contrast, jasplakinolide exhibits comparable binding affinity across species [3]. This species-dependent binding is attributed to amino acid sequence variations near the phalloidin binding site (residues Glu-117, Met-119, Met-355) [4].

Species Binding Affinity
Reported
~4-fold weaker in yeast
Faster dissociation vs. rabbit skeletal muscle actin
Phalloidin species-dependent affinity
Jasplakinolide comparable cross-species affinity
Supports species-specific experimental design
Review yeast/fungal model binding validation
Species specificity Binding kinetics Yeast actin

Filament Rigidity and Thermal Stability vs. Jasplakinolide

Temperature-dependent fluorescence resonance energy transfer (FRET) measurements demonstrate that both phalloidin and jasplakinolide increase the rigidity of Ca-actin filaments, but jasplakinolide induces a greater extent of stabilization than phalloidin [1]. Differential scanning calorimetry confirms that stiffer filaments correlate with increased thermal stability, with jasplakinolide providing superior thermal protection relative to phalloidin [2]. The number of cooperative units in filament stabilization is approximately 2-fold larger for jasplakinolide (15 actin subunits) compared to phalloidin, reflecting differences in cooperative binding behavior [3].

Filament Rigidity
Head-to-head
~7–8 cooperative subunits
Jasplakinolide: ~15 subunits — ~2-fold larger cooperative unit
Phalloidin moderate stabilization profile
Jasplakinolide greater rigidity and thermal protection
Supports rigidity-dependent assay context
Moderate stiffening suits protein interaction studies
Filament rigidity Thermal stability FRET

Phalloidin: Validated Application Scenarios


Fixed-Cell F-Actin Imaging with High Photostability

For confocal, widefield, or super-resolution imaging of F-actin in formaldehyde-fixed and permeabilized cells, phalloidin conjugated to photostable fluorophores such as iFluor 488 (pH 4-10 stability, molar extinction coefficient ≥70,000 M⁻¹cm⁻¹) or Actin-stain 488 (57 s half-life, 832 AFU brightness) provides a 9.5× longer photostable signal compared to traditional FITC-phalloidin (6 s half-life, 432 AFU) [1]. Phalloidin's requirement for fixation—unlike cell-permeable jasplakinolide—ensures that only fixed samples are labeled, eliminating live-cell actin perturbation and enabling precise quantification of steady-state F-actin distribution [2]. The Kd of ~20 nM ensures near-complete labeling at nanomolar probe concentrations, minimizing background fluorescence .

Thermally Stable In Vitro Actin Assays

In vitro actin polymerization and filament stability assays benefit from phalloidin's +14.0°C thermal denaturation midpoint shift (Tm from 69.5°C to 83.5°C), enabling experiments at elevated temperatures or extended durations without filament disassembly [1]. Phalloidin lowers the critical concentration for actin assembly by 10- to 30-fold (to ≤1 µg/mL), promoting robust polymerization even at low actin concentrations [2]. Unlike latrunculin A or cytochalasin D, which destabilize filaments, phalloidin preserves F-actin architecture, allowing downstream interaction studies with myosin motors, actin-binding proteins, or regulatory factors under controlled conditions .

Species-Comparative Actin Binding Studies

Phalloidin's ~4-fold weaker binding affinity for yeast (Saccharomyces cerevisiae) actin filaments compared to mammalian actin provides a quantitative tool for probing species-specific differences in F-actin binding site architecture [1]. This differential binding arises from sequence variations near residues Glu-117, Met-119, and Met-355, which form the phalloidin binding interface [2]. Researchers studying actin evolution, fungal cytoskeleton organization, or host-pathogen interactions can exploit this binding differential to distinguish mammalian from fungal F-actin in mixed samples or to validate actin isoform expression in heterologous systems .

Super-Resolution Imaging of Fragile F-Actin Structures

Phalloidin-PAINT (points accumulation for imaging in nanoscale topography) enables quantitative super-resolution imaging of F-actin in structurally fragile membrane protrusions such as dendritic cell podosomes and lamellipodia [1]. This technique harnesses the intrinsic dissociation kinetics of dye-conjugated phalloidin to achieve single-molecule localization without harsh fixation or antibody labeling, preserving delicate cellular architectures better than direct stochastic optical reconstruction microscopy (dSTORM) [2]. Phalloidin's 20 nM Kd and 1:1 to 1:2 stoichiometry with actin protomers ensure consistent labeling density across the entire cell, enabling unbiased F-actin quantification in mechanically sensitive samples .

Application
Selection Property
Validation Focus
Fixed-cell F-actin imaging
Fluorophore photostability profile
Signal longevity and brightness in fixed samples
In vitro actin polymerization assays
Thermal stabilization capability
Filament integrity under experimental temperature conditions
Species-comparative actin studies
Species-dependent binding affinity
Cross-species binding validation for model selection
Super-resolution F-actin imaging
Labeling density and dissociation kinetics
Structural preservation in fragile membrane protrusions

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